Cortisol acetonide
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Overview
Description
Cortisol acetonide is a synthetic glucocorticoid, a class of steroid hormones that are widely used for their anti-inflammatory and immunosuppressive properties. Glucocorticoids like this compound are essential in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisol acetonide involves multiple steps, starting from cortisol. One common method includes the acetonide formation by reacting cortisol with acetone in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the acetonide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to validate the quality of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
Cortisol acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation, particularly fluorination, is a common substitution reaction for enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation often employs reagents like fluorine gas (F₂) or sulfur tetrafluoride (SF₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Cortisol acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of glucocorticoid receptor interactions.
Biology: Employed in research on cellular responses to glucocorticoids.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Cortisol acetonide exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits pro-inflammatory signals and promotes anti-inflammatory pathways, thereby reducing inflammation and modulating the immune system .
Comparison with Similar Compounds
Cortisol acetonide is compared with other glucocorticoids such as:
Prednisolone: Similar in structure but with a hydroxyl group at the C11 position.
Dexamethasone: More potent with a fluorine atom at the C9 position.
Triamcinolone acetonide: Another acetonide derivative with enhanced stability and potency
These compounds share similar mechanisms of action but differ in their potency, duration of action, and side effect profiles. This compound is unique due to its specific acetonide structure, which enhances its stability and efficacy .
Properties
IUPAC Name |
11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21(2)28-13-19(27)24(29-21)10-8-17-16-6-5-14-11-15(25)7-9-22(14,3)20(16)18(26)12-23(17,24)4/h11,16-18,20,26H,5-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZQYPLVHVIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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